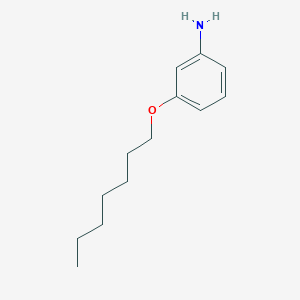

3-(Heptyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-heptoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFAKKBYARHVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579888 | |

| Record name | 3-(Heptyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-45-5 | |

| Record name | 3-(Heptyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions

The molecular structure of 3-(Heptyloxy)aniline, with the chemical formula C₁₃H₂₁NO, consists of a central benzene (B151609) ring substituted with an amino group (-NH₂) and a heptyloxy group (-O-(CH₂)₆CH₃) at the meta-position (positions 1 and 3). The heptyloxy group, an unbranched seven-carbon alkyl chain attached via an ether linkage, introduces significant conformational flexibility to the molecule. This aliphatic chain can adopt various conformations, but it typically exists in an extended, all-trans conformation to minimize steric hindrance, a feature observed in the crystal structures of analogous molecules containing long alkyloxy chains. tandfonline.commdpi.com

In the solid state, the conformation and packing of molecules are dictated by a balance of intermolecular forces. For molecules containing heptyloxy groups attached to aromatic systems, studies on analogous compounds like N-(4-n-heptyloxybenzylidene)-4′-hexylaniline (7O.6) show that the heptyloxy chain often lies in an extended, all-trans conformation. tandfonline.com This linearity, combined with the planar phenyl rings, influences how the molecules arrange themselves. The packing in the crystalline state of such long-chain molecules often results in a layered structure. tandfonline.com In some cases, these layers are interdigitated, where the alkyl chains of molecules in one layer penetrate into the space between the chains of an adjacent layer. tandfonline.com

Intramolecular Hydrogen Bonding and Keto Enol Tautomerism

While 3-(Heptyloxy)aniline in its isolated form does not exhibit keto-enol tautomerism, its derivatives, particularly those formed through reactions involving the amine group, can display this phenomenon. Keto-enol tautomerism is an equilibrium between a keto form (containing a C=O group) and an enol form (a C=C double bond adjacent to an -OH group). libretexts.orglibretexts.org This process is common in compounds with a carbonyl group adjacent to a carbon atom bearing a hydrogen (an α-hydrogen). libretexts.orglibretexts.org

Derivatives such as β-ketoamides, which can be synthesized using anilines, are known to exhibit keto-enol tautomerism. researchgate.net The position of the equilibrium is sensitive to solvent polarity and the nature of substituents on the molecule. researchgate.netmdpi.com For instance, in different solvents, the percentage of keto and enol forms can vary significantly. researchgate.netmdpi.com NMR spectroscopy is a key tool for studying this equilibrium, with distinct signals appearing for the ketonic and enolic carbons, confirming the presence of both tautomers. researchgate.netmdpi.com The presence of electron-withdrawing groups can strengthen internal hydrogen bonds in the enol tautomer, shifting the equilibrium towards the enol form. researchgate.net

Intramolecular hydrogen bonding is a critical stabilizing factor in many organic structures, particularly in Schiff bases derived from anilines. When this compound is reacted with a carbonyl compound that also contains a hydroxyl group in an ortho position (e.g., salicylaldehyde), the resulting Schiff base can form a strong intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen (-CH=N-). researchgate.netmdpi.com This interaction creates a stable six-membered pseudo-ring and significantly influences the molecule's planarity and thermodynamic stability. mdpi.com The formation of such hydrogen bonds can be confirmed by ¹H-NMR spectroscopy, where the proton involved in the hydrogen bond appears as a downfield signal. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can further elucidate the nature and energy of these hydrogen bonds. ias.ac.in

Structural and Molecular Differences in Analogous Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. mdpi.comwikipedia.org The structural characteristics of Schiff bases derived from 3-(Heptyloxy)aniline and its isomers, such as 4-(Heptyloxy)aniline, are of great interest, particularly in the field of liquid crystals. Most thermotropic liquid crystals are rod-like molecules with a rigid core and flexible terminal chains, a description that fits many heptyloxy-substituted benzylideneanilines. ajrconline.org

Crystal structure analysis of analogous Schiff bases reveals further details. For instance, in N-(4-n-heptyloxybenzylidene)-4′-hexylaniline, the molecule adopts a conformation where the heptoxy chain is fully extended (all-trans) and nearly coplanar with the two phenyl rings. tandfonline.com This contrasts with other analogues where the phenyl rings may be significantly twisted relative to each other. tandfonline.com These conformational differences, driven by solid-state packing forces, highlight the structural diversity achievable within this class of compounds.

Table of Compounds Mentioned

| Compound Name | Role/Context |

| This compound | Primary subject of the article |

| 4-(Heptyloxy)aniline | Isomer used for structural comparison in Schiff bases |

| N-(4-n-Heptyloxybenzylidene)-4′-hexylaniline | Analogous Schiff base with a known crystal structure |

| 4-(Alkyloxy)-N-(4-(heptyloxy)benzylidene)aniline | Homologous series of Schiff bases for comparative studies |

| N-(4-Alkyloxybenzylidene)-4-(heptyloxy)aniline | Homologous series of Schiff bases for comparative studies |

| Salicylaldehyde | Reactant for forming Schiff bases with intramolecular H-bonds |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have become a cornerstone in the study of aniline (B41778) and its derivatives, offering a detailed view of their electronic landscapes. These calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic spectra, which are often in good agreement with experimental data.

Density Functional Theory (DFT) Studies on Aniline Derivatives

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. frontiersin.org It is particularly popular for its balance of accuracy and computational cost, making it suitable for studying a broad range of molecules, including aniline derivatives. nih.gov The B3LYP hybrid functional is one of the most commonly employed functionals in these studies. nih.govexplorationpub.com

Geometry Optimization and Energetic Properties

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. atomistica.online For aniline derivatives, DFT calculations are used to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. echemcom.com

In a study on 3-methoxyaniline (3MOA), a close analogue of 3-(Heptyloxy)aniline, geometry optimization was performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The presence of substituents on the aniline ring can cause changes in the C-C bond distances and other geometric parameters. Current time information in Monterrey, MX.physchemres.org For instance, in substituted anilines, electron-donating groups tend to increase the C-N bond length, while electron-withdrawing groups have the opposite effect. researchgate.net The planarity of the amino group is also a key structural feature; the aniline molecule itself is nonplanar. researchgate.net Substituents influence the out-of-plane angle of the NH2 group and the barrier to its inversion. researchgate.netderpharmachemica.com

The energetic properties of different conformers can also be evaluated. For 3-methoxyaniline, calculations showed that the ct conformer (referring to the orientation of the methoxy (B1213986) group) is the most stable. researchgate.net The total energy calculated for the optimized structure provides a measure of its stability.

Table 1: Representative Optimized Geometrical Parameters of 3-Methoxyaniline (Analogue for this compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.393 |

| C2-C3 | 1.392 |

| C3-C4 | 1.395 |

| C4-C5 | 1.394 |

| C5-C6 | 1.393 |

| C6-C1 | 1.396 |

| C3-O7 | 1.369 |

| O7-C8 | 1.436 |

| C1-N9 | 1.401 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 119.9 |

| C6-C1-C2 | 120.0 |

| C2-C3-O7 | 115.3 |

| C4-C3-O7 | 124.9 |

| C3-O7-C8 | 117.8 |

| C2-C1-N9 | 120.9 |

| C6-C1-N9 | 119.1 |

Note: Data is for 3-methoxyaniline, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example. researchgate.net The numbering of atoms may differ from standard IUPAC nomenclature and corresponds to the computational study.

Electronic Transition Parameters (TD-DFT) and Energy Gap Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict electronic absorption spectra. researchgate.netscm.com This analysis provides information on electronic transition energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the transitions (e.g., π → π* or n → π*). researchgate.netresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. echemcom.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. frontiersin.orgphyschemres.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For 3-methoxyaniline, TD-DFT calculations have been used to study its electronic properties and UV spectrum. researchgate.net Studies on other aniline derivatives show that substituents significantly influence the HOMO-LUMO energies. semanticscholar.org The HOMO-LUMO gap for 3-methoxyaniline was calculated to be 4.96 eV using the B3LYP/6-311++G(d,p) method. researchgate.net This value is indicative of the energy required to excite an electron from the ground state to the first excited state.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for Aniline Analogues

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Source |

| Aniline | B3LYP/6-311++G(d,p) | -5.46 | -0.21 | 5.25 | researchgate.net |

| 3-Methoxyaniline | B3LYP/6-311++G(d,p) | -5.25 | -0.29 | 4.96 | researchgate.net |

| 4-Nitroaniline | B3LYP/6-31G* | -6.58 | -2.49 | 4.09 | researchgate.net |

| Clevudine | B3LYP/6-311++G(d,p) | -6.74 | -2.57 | 4.17 | nih.gov |

| Telbivudine | B3LYP/6-311++G(d,p) | -7.53 | -0.84 | 6.69 | nih.gov |

Note: This table presents data for various compounds to illustrate the range of calculated values and the effect of substitution. It is not a direct comparison under identical conditions.

Global Reactivity Parameters

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further understand the chemical behavior of a molecule. researchgate.netbenthamdirect.comnih.gov These parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. physchemres.org

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. physchemres.org Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.net

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's capacity to accept electrons. physchemres.orgresearchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). physchemres.org

Hartree-Fock (HF) and Møller-Plesset (MP2) Level Calculations

While DFT is prevalent, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also employed to study aniline derivatives. ejpmr.comafit.edu HF is a fundamental method that does not fully account for electron correlation, whereas MP2 is a post-Hartree-Fock method that includes electron correlation effects, generally leading to more accurate results, especially for energetic properties. ikm.org.myrdd.edu.iq

Studies comparing these methods for aniline have shown that DFT and MP2 calculations often provide results closer to experimental values than HF, particularly for properties like molecular geometry and vibrational frequencies. researchgate.net For example, in the study of aniline, the HF/6-311G** method gave an inversion barrier (the energy required to make the amino group planar) that was closest to the experimental value, while MP2 calculations also provided good correlations for this property. researchgate.netafit.edu Calculations on substituted anilines have been performed at the MP2 level to examine properties like the C-N bond length and inversion barriers. afit.edu These studies highlight the importance of including electron correlation for accurate predictions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netresearchgate.net It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized one- and two-center orbitals (lone pairs and bonds).

The analysis focuses on the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a more intense interaction, signifying greater electron delocalization from the donor to the acceptor orbital.

In substituted anilines, NBO analysis reveals significant intramolecular interactions. For 3-methoxyaniline, strong interactions are observed, such as the delocalization of the oxygen lone pair electrons (n(O7)) into the antibonding π* orbitals of the benzene (B151609) ring (e.g., π(C1-C2) and π(C3-C4)). researchgate.net Similarly, the lone pair of the nitrogen atom (n(N9)) interacts with the π* orbitals of the ring. These interactions, particularly n → π* and π → π*, are crucial for the stability of the molecule and are indicative of intramolecular charge transfer. researchgate.netrsc.org This charge delocalization plays a significant role in determining the molecule's electronic properties and reactivity.

Theoretical Prediction of Acidity (pKa/pKb) Values

The acidity (pKa) and basicity (pKb) are fundamental chemical properties that quantify the dissociation of the anilinium ion and the protonation of the aniline nitrogen, respectively. Theoretical methods can predict these values with considerable accuracy, offering insights into the compound's reactivity and behavior in different pH environments. solubilityofthings.comorganicchemistrydata.org

The prediction of pKa values for substituted anilines can be achieved using quantum mechanical calculations, often employing Density Functional Theory (DFT) methods like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(2df,2p)). nih.govtorvergata.it These calculations typically involve a thermodynamic cycle that computes the Gibbs free energy change for the deprotonation reaction in a solvent, commonly water or DMSO. The use of a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial for accurately capturing the solvent effects. nih.govtorvergata.it For enhanced accuracy, some methodologies incorporate one or more explicit solvent molecules to model the direct interactions with the solute. torvergata.ituregina.ca

The heptyloxy group at the meta position of this compound influences the basicity of the amino group. As an alkoxy group, it has a net electron-donating effect through resonance, which would typically increase the electron density on the aromatic ring and, consequently, the basicity of the amino group (leading to a higher pKa of the conjugate acid). However, its inductive effect is electron-withdrawing. The final pKa is a balance of these electronic influences, modified by the steric hindrance and solvation effects of the long alkyl chain.

Computational models for substituted anilines have shown good correlation with experimental data, often achieving a root-mean-square error (RMSEP) of less than 0.5 pKa units. nih.gov For instance, models for meta-substituted anilines have been developed that can predict their pKa values with reasonable precision. nih.gov

Table 1: Predicted vs. Experimental pKa Values for Representative Substituted Anilines This table presents typical data from computational studies on substituted anilines to illustrate the accuracy of theoretical predictions. Specific computational values for this compound are not widely published but would be determined using similar methods.

| Compound | Functional/Basis Set | Solvation Model | Predicted pKa | Experimental pKa | Reference |

| Aniline | B3LYP/6-311++G(2df,2p) | IEF-PCM | 4.65 | 4.60 | nih.gov |

| m-Methoxyaniline | HF/6-31G(d) | (Implicit) | 4.29 | 4.23 | nih.gov |

| m-Toluidine | HF/6-31G(d) | (Implicit) | 4.75 | 4.72 | nih.gov |

| m-Chloroaniline | HF/6-31G(d) | (Implicit) | 3.41 | 3.46 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and bulk properties. diva-portal.org

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O and C-C bonds of the heptyloxy chain and the C-N bond of the aniline group. MD simulations can track the trajectories of all atoms in a condensed phase (liquid or solid), revealing the preferred conformations and the energy barriers for transitions between them. researchgate.net

In a simulation box filled with multiple this compound molecules, the heptyloxy chains can adopt various gauche and anti conformations. The dynamics of these chains are influenced by intermolecular van der Waals forces and packing effects. The aggregation of these alkoxy chains can influence the stability of the system. mdpi.com The amino group can also participate in hydrogen bonding, either with other aniline molecules or with a solvent, which further dictates the conformational landscape. Simulations can elucidate how these interactions lead to specific packing arrangements and phase behaviors, such as those seen in liquid crystals where similar alkoxy-substituted molecules are common. mdpi.comacs.org

For systems containing molecules like this compound, particularly in liquid crystalline phases or under the influence of external fields, MD simulations are invaluable for quantifying molecular alignment. The orientational order parameter (S) is a key metric derived from these simulations. It describes the collective alignment of molecules along a common director. researchgate.netresearchgate.net

The simulation calculates the orientation of a defined molecular axis for each molecule over time. The order parameter is then computed by averaging the second Legendre polynomial of the cosine of the angle between the molecular axis and the director. For this compound, the long axis of the molecule would be the primary vector of interest. The length and flexibility of the heptyloxy chain play a crucial role; longer chains can increase the molecule's aspect ratio and enhance the tendency for ordered alignment in certain phases. mdpi.com Studies on similar N-(p-n-alkoxybenzylidene)-p-n-alkyl anilines show that the degree of order is highly dependent on temperature and chain length. researchgate.netresearchgate.netscirp.org

MD simulations can be used to predict various transport properties, including the self-diffusion coefficient (D). nih.gov This coefficient quantifies the rate at which molecules move through a medium due to random thermal motion. It is calculated from the mean square displacement (MSD) of the molecules' centers of mass over time, according to the Einstein relation. nih.govscielo.br

To predict the diffusion coefficient of this compound, a simulation would be set up with a box of the pure liquid or a dilute solution of the compound in a solvent. After an equilibration period, the simulation is run for a sufficient length of time to allow for diffusive motion. asianpubs.org The slope of the MSD versus time plot is then used to calculate D. The General AMBER Force Field (GAFF) is often effective for simulating the dynamic properties of organic liquids. nih.gov The size of the heptyloxy group is expected to significantly impact the diffusion coefficient; larger molecules generally diffuse more slowly. Studies on similar alkoxy-substituted anilines have shown that the diffusion coefficient increases with the length of the alkoxy substituent, which may seem counterintuitive but can relate to how different molecular shapes and interactions affect movement in the liquid state. researchgate.net

Table 2: Principles of Diffusion Coefficient Calculation via MD

| Parameter | Description | Method of Calculation |

| Mean Square Displacement (MSD) | The average squared distance a molecule travels from its initial position. | Calculated from the atomic coordinates in the MD trajectory over time. |

| Diffusion Coefficient (D) | A measure of the rate of diffusion. | Derived from the linear slope of the MSD vs. time plot using the Einstein relation: MSD(t) = 6Dt. |

| Force Field | A set of parameters describing the potential energy of the system. | Chosen based on the chemical nature of the molecule (e.g., GAFF, OPLS). nih.govfrontiersin.org |

| Simulation Ensemble | The set of statistical conditions (e.g., constant temperature, pressure). | Typically NVT (canonical) or NPT (isothermal-isobaric) ensembles are used. bnl.govbiorxiv.org |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For processes involving changes in electronic structure, such as chemical reactions or excited-state dynamics, a full quantum mechanical treatment is necessary. However, for large systems, this is computationally prohibitive. Hybrid QM/MM methods offer a solution by treating a small, chemically active region (e.g., the aniline ring and amino group) with a high-level QM method, while the rest of the system (e.g., the heptyloxy chain and surrounding solvent) is treated with a computationally cheaper MM force field. technologynetworks.commdpi.com

For this compound, a QM/MM simulation could be used to study the mechanism of its oxidation or its role as a ligand binding to a metal center. The QM region would include the atoms directly involved in bond making/breaking, allowing for an accurate description of the reaction energetics. technologynetworks.com The MM region provides the steric and electrostatic influence of the environment. This approach allows for the accurate prediction of reaction energies and barriers in a complex environment with reasonable computational cost. nih.gov

This compound can serve as a monomer for the synthesis of substituted polyanilines. All-atom MD simulations are a powerful tool for investigating the structure-property relationships in these polymeric systems. rsc.orgmdpi.com By constructing a simulation box with multiple polymer chains, researchers can study chain packing, conformational distributions, and the morphology of the resulting material. researchgate.net

The presence of the heptyloxy side chains significantly impacts the polymer's properties. The bulky side chains increase the distance between polymer backbones, which can decrease inter-chain charge hopping and thus lower the bulk electrical conductivity compared to unsubstituted polyaniline. However, these side chains also enhance solubility in common organic solvents, making the polymer more processible. MD simulations can quantify these effects by analyzing parameters such as the chain-to-chain distance, the torsion angles along the polymer backbone, and the formation of nanoscale domains. These simulations are crucial for designing polymers with tailored properties for applications in organic electronics and sensors. mdpi.combiorxiv.org

Theoretical Prediction of Molecular Anisotropies and Susceptibilities

A key aspect of understanding liquid crystals is the study of their molecular anisotropies—the directional dependence of their physical properties. The anisotropy in properties such as polarizability and magnetic susceptibility is fundamental to the formation of mesophases and their response to external electric and magnetic fields. researchgate.netsoton.ac.uk Theoretical models and computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like CNDO/2, are employed to predict these anisotropic properties. researchgate.netnih.gov These calculations typically involve optimizing the molecular geometry to find a stable conformation and then computing the desired properties for that structure. gmu.edu The results of these theoretical studies are crucial for elucidating the structure-property relationships that guide the design of new liquid crystalline materials. mdpi.com

The mean polarizability (α) and diamagnetic susceptibility (χ) are critical parameters for characterizing liquid crystalline materials. Molecular polarizability relates to the ease with which the electron cloud of a molecule can be distorted by an external electric field, influencing the material's refractive index and dielectric properties. bibliotekanauki.pl Diamagnetic susceptibility measures the tendency of a material to be weakly repelled by a magnetic field, and its anisotropy (Δχ) is responsible for the alignment of nematic liquid crystals in a magnetic field. soton.ac.uk

Theoretical methods offer a route to determine these properties. The mean polarizability can be calculated using various approaches, including the refractivity method and methods based on molecular vibration models, such as the Lippincott-δ-potential model. bibliotekanauki.plresearchgate.net For instance, a molecular vibration approach uses vibrational frequency data to calculate force constants and bond polarizabilities, which are then used to estimate the mean molecular polarizability. bibliotekanauki.pl Computational studies on various liquid crystals have shown that polarizability generally increases with the size of the molecule, particularly with the elongation of alkyl chains. nih.govmdpi.comfrontiersin.org

Diamagnetic susceptibility can also be estimated theoretically. Methods for this calculation often rely on empirical or semi-empirical schemes that use tabulated atomic or bond contributions. The results from these calculations can be compared with values derived from experimental measurements, providing a validation of the theoretical models. bibliotekanauki.pl For many organic liquid crystals, which are typically diamagnetic, the ability to predict the anisotropy of the diamagnetic susceptibility is vital for understanding their magnetic field response. soton.ac.ukresearchgate.net

While specific research detailing the theoretically predicted mean polarizability and diamagnetic susceptibility for this compound was not found in the reviewed literature, the established computational methods are applicable to it. For example, studies on homologous series like the n-alkyl-p-(4-ethoxy benzylidene amino)-α-methyl cinnamates demonstrate how mean polarizability and its anisotropy increase with the number of carbon atoms in the alkyl chain. bibliotekanauki.pl A similar trend would be anticipated for the n-alkyloxyaniline series, including this compound.

The kind of data generated from such a theoretical study would typically be presented in a table format, as shown below for a related series of compounds.

Table 1: Illustrative Data Table for Theoretical Properties of a Liquid Crystal Series This table shows an example of how calculated polarizability and diamagnetic susceptibility data for a series of liquid crystalline compounds, such as n-alkyl-p-(4-ethoxy benzylidene amino)-α-methyl cinnamates, are typically presented. bibliotekanauki.pl

| Compound (n-alkyl group) | Mean Polarizability (α) (x 10⁻²⁴ cm³) | Polarizability Anisotropy (Δα) (x 10⁻²⁴ cm³) | Mean Diamagnetic Susceptibility (χ) (x 10⁻⁵ CGS units) |

| Ethyl | 38.54 | 22.15 | 18.92 |

| Propyl | 40.38 | 23.01 | 20.08 |

| Butyl | 42.22 | 23.87 | 21.24 |

| Pentyl | 44.06 | 24.73 | 22.40 |

| Hexyl | 45.90 | 25.59 | 23.56 |

| Heptyl | 47.74 | 26.45 | 24.72 |

| Octyl | 49.58 | 27.31 | 25.88 |

| Decyl | 53.26 | 29.03 | 28.20 |

| Dodecyl | 56.94 | 30.75 | 30.52 |

Advanced Materials Research: Focus on Liquid Crystalline Systems

Mesophase Behavior and Phase Transitions

The liquid crystalline phases of materials derived from 3-(heptyloxy)aniline are primarily identified and characterized through a combination of polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and in some cases, dilatometric studies. These techniques provide a comprehensive understanding of the types of mesophases present, the temperatures at which they form, and the nature of these transitions.

Identification and Characterization of Nematic and Smectic Phases

For instance, in homologous series of 4-alkoxybenzylidene-4'-alkoxyanilines, shorter alkoxy chains tend to favor the formation of a nematic phase. researchgate.netjocpr.com As the chain length increases, more ordered smectic phases like SmA and SmC become predominant. researchgate.netnih.gov For example, in the 4-hexyloxybenzylidene-4'-alkyloxyanilines series, the nematic phase is present in derivatives with shorter chains, while SmC appears in those with heptyl and longer chains. tandfonline.com The presence of SmA is often observed in compounds with a significant asymmetry in the lengths of the two terminal alkoxy chains. researchgate.net The identification of these phases is often confirmed through miscibility studies with standard liquid crystal materials. tandfonline.com

In some series, such as N-(4-butyloxy benzylidene)-4-alkoxy anilines, a variety of phase behaviors including mono-variant, bi-variant, and tri-variant mesophases are observed as the alkoxy chain length is altered. semanticscholar.org The specific textures observed under a polarized optical microscope, such as schlieren, threaded, fan-shaped, and focal conic textures, are characteristic of these different nematic and smectic phases. sapub.orggrowingscience.comnih.gov

Thermal Characterization via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial tool for determining the transition temperatures and enthalpy changes associated with the mesophase transitions. jocpr.comgrowingscience.comresearchgate.net DSC thermograms show endothermic and exothermic peaks corresponding to phase transitions upon heating and cooling, respectively. growingscience.comfrontiersin.org

For example, in a series of azo-ester based liquid crystals with terminal alkoxy groups, DSC measurements revealed distinct peaks for crystal-to-nematic (Cr-N) and nematic-to-isotropic (N-I) transitions. growingscience.com The enthalpy change (ΔH) associated with these transitions is also determined from the DSC data, with shorter alkyl chain derivatives often showing higher enthalpy changes for the N-I transition. growingscience.com The transition temperatures obtained from DSC are generally in good agreement with those observed through thermal microscopy. sapub.org

The following table presents representative DSC data for a homologous series of N-(4-alkoxybenzylidene)-4-methoxyaniline, illustrating the effect of alkoxy chain length on transition temperatures.

| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (°C) |

| 3 | 110 | 112 |

| 4 | 112 | - |

| 5 | 100 | 104 |

| 6 | 98 | - |

| 7 | 88 | 92 |

| Data sourced from studies on homologous series of alkoxybenzylidene-anilines. jocpr.com |

Visual Identification by Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is the primary method for the visual identification of liquid crystal mesophases based on their unique optical textures. growingscience.comresearchgate.netfigshare.com Different liquid crystal phases interact with polarized light in distinct ways, producing characteristic textures that allow for their identification.

Nematic phases are typically identified by their "threaded" or "schlieren" textures. growingscience.comnih.gov Smectic phases exhibit a variety of textures, including the "focal conic fan" texture for SmA and SmC phases and "broken fan" textures. sapub.orggrowingscience.com For example, in studies of certain Schiff base compounds, the appearance of batonnets coalescing into a focal conic fan texture on cooling from the isotropic liquid is a clear indicator of a SmA phase. sapub.org Similarly, the observation of a schlieren texture confirms the presence of a nematic phase. growingscience.com

The following table summarizes the characteristic POM textures observed for different mesophases in liquid crystalline systems derived from alkoxy anilines.

| Mesophase | Characteristic POM Texture(s) |

| Nematic (N) | Threaded, Schlieren growingscience.comnih.gov |

| Smectic A (SmA) | Focal conic fan, Batonnet sapub.org |

| Smectic C (SmC) | Schlieren, Broken focal conic fan growingscience.com |

| Smectic B (SmB) | Smooth focal conic, Striped broken focal conic sapub.org |

| Smectic G (SmG) | Striped broken focal conic sapub.org |

Dilatometric Studies of Phase Transitions and Pretransition Effects

Dilatometry, which measures the change in volume as a function of temperature, provides valuable information about the nature of phase transitions. semanticscholar.orgresearchgate.net The density jumps observed during these transitions can help determine the order of the phase transition. researchgate.net First-order phase transitions, such as the isotropic to nematic (I-N) transition, are characterized by a significant change in density. researchgate.netscirp.org

Dilatometric studies have been conducted on various homologous series of liquid crystals, including those based on alkoxy anilines, to investigate phase transitions and pretransitional effects. semanticscholar.orgisroset.orgresearchgate.net These studies have confirmed the first-order nature of many mesophase transitions. researchgate.net For instance, research on p-(phenyl benzylidene)-p-alkoxy anilines revealed that the I-N, N-SmA, and N-SmB transitions are all first-order. researchgate.net Pretransitional effects, which are fluctuations that occur in a phase before the actual transition, can also be studied using this technique. semanticscholar.org

Structure-Mesomorphic Property Relationships

The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in advanced materials research. For compounds derived from this compound, the length of the alkoxy chain is a critical determinant of mesophase stability and the temperature range over which these phases exist.

Influence of Alkoxy Chain Length on Mesophase Stability and Range

The length of the terminal alkoxy chain has a profound effect on the type of mesophase formed and its thermal stability. sapub.orgresearchgate.netnih.gov Generally, in homologous series of calamitic (rod-shaped) liquid crystals, increasing the alkoxy chain length tends to suppress the nematic phase and promote the formation of more ordered smectic phases. sapub.orgnih.gov This is attributed to the increased van der Waals forces between the molecules and the tendency for longer alkyl chains to segregate, which facilitates the layered structure of smectic phases. nih.gov

In many series of Schiff base liquid crystals, lower homologues (with shorter alkoxy chains) are purely or predominantly nematic. sapub.org As the chain length increases, a smectic phase often appears, and the temperature range of the nematic phase decreases. nih.gov Eventually, in higher homologues, the smectic phase may dominate, and the nematic phase might be completely suppressed. sapub.org For example, in a study of 4-alkyloxybenzylidene-4-alkyloxyanilines, it was found that the nematic phase becomes unstable when the total number of carbon atoms in both alkoxy chains is between 16 and 19. researchgate.net

Conversely, the stability of smectic phases, such as SmA and SmC, generally increases with increasing alkoxy chain length. researchgate.netnih.gov This trend is not always linear, and an "odd-even" effect is often observed, where the transition temperatures alternate as the number of carbon atoms in the alkoxy chain changes from odd to even. researchgate.net

The following table illustrates the general trend of the influence of alkoxy chain length on mesophase behavior in a typical homologous series.

| Alkoxy Chain Length | Predominant Mesophase(s) | General Trend in Thermal Stability |

| Short (e.g., C1-C4) | Nematic sapub.orgresearchgate.net | Nematic range may be broad. |

| Medium (e.g., C5-C8) | Nematic, Smectic A, Smectic C researchgate.netnih.govtandfonline.com | Nematic range decreases, Smectic stability increases. nih.gov |

| Long (e.g., >C8) | Smectic A, Smectic C, other smectic phases researchgate.netnih.gov | Smectic phases dominate, higher clearing temperatures for smectic phases. nih.gov |

This systematic variation allows for the fine-tuning of the liquid crystalline properties of these materials for specific applications by carefully selecting the appropriate alkoxy chain length.

Odd-Even Effect in Thermotropic Liquid Crystals

In homologous series of liquid crystals derived from compounds like this compound, this effect is readily observable. For a homologous series of N-(p-n-heptyloxy-benzylidene) p-toluidine (B81030) (7O.m), the nematic-to-isotropic (N-I) transition temperatures exhibit a distinct odd-even effect. researchgate.net Typically, members of a homologous series with an even number of carbons in the alkoxy chain have higher clearing temperatures (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase) than the adjacent members with an odd number of carbons. researchgate.netajrconline.org This is because the even-membered chains can adopt a more linear, all-trans conformation, leading to stronger intermolecular interactions and a more stable mesophase. rsc.org Conversely, the odd-membered chains have a slightly bent shape, which disrupts molecular packing and lowers the phase stability. rsc.org The transition temperatures from the crystalline to the smectic or nematic phase also often display this alternating behavior. ajrconline.org

Impact of Core Structure and Linking Units (e.g., Schiff Base) on Mesophase Formation

The formation and stability of liquid crystal mesophases are profoundly influenced by the rigid core structure of the molecule and the nature of its linking units. For derivatives of this compound, the most common linking unit is the Schiff base (azomethine, -CH=N-), formed by the condensation of the aniline (B41778) with an aldehyde. ajrconline.orgikm.org.my

The incorporation of Schiff base and ester linkages can lead to materials with high thermal stability and a wide range of mesomorphic behaviors. researchgate.netfrontiersin.org For example, Schiff base esters have been shown to exhibit greater mesophase stability compared to their azo ester counterparts. researchgate.net The specific arrangement and combination of these linking units, along with the length of the terminal alkoxy chains, dictate the type of mesophase formed (e.g., nematic, smectic A, smectic C) and its temperature range. researchgate.netnih.gov

Table 1: Influence of Linking Units on Mesophase Behavior This table provides illustrative examples of how different linking units, often used in conjunction with aniline derivatives, affect liquid crystal properties.

| Linking Unit | Typical Effect on Mesophase | Reference |

|---|---|---|

| Schiff Base (-CH=N-) | Maintains molecular linearity, enhances polarizability and mesophase stability. | researchgate.netresearchgate.netfrontiersin.org |

| Ester (-COO-) | Provides flexibility and can influence the type and stability of the mesophase. | researchgate.net |

| Azo (-N=N-) | Can be used to create thermally stable phases; often compared with Schiff bases. | researchgate.net |

Effect of Substituent Position on Phase Behavior

The position of substituents on the aromatic core of a mesogen has a dramatic effect on its liquid crystalline properties. Altering the position of a group, such as the heptyloxy chain in aniline derivatives, can significantly change the molecule's shape, polarity, and intermolecular interactions, thereby influencing the transition temperatures and the type of mesophase formed. sfu.ca

For instance, comparing isomers where a linking group is attached at different positions can lead to vastly different behaviors. A study on Schiff bases showed that the mesomorphic properties are strongly dependent on the orientation of the imine linkage; one isomer exhibited a smectic A phase while another, with a different linkage orientation, showed no mesomorphism at all. researchgate.net Similarly, in naphthalene-based liquid crystals, attaching the core to the naphthalene (B1677914) ring at position 2 resulted in mesogenic materials, whereas attachment at position 1 did not produce any liquid crystal phases. scirp.org

The introduction of lateral substituents (groups attached to the side of the molecular core) also has a profound impact. Even small groups can disrupt the molecular packing, typically lowering the melting point and affecting the mesophase stability. scirp.org However, in some cases, the addition of a lateral group can broaden the temperature range of the liquid crystal phase by suppressing the melting temperature more than the clearing temperature. sfu.ca The precise effect depends on the size, polarity, and position of the substituent. rsc.org

Molecular Ordering and Anisotropy in Liquid Crystalline Phases

The defining characteristic of liquid crystals is the anisotropic nature of their physical properties, which arises from the long-range orientational order of their constituent molecules. mdpi.comjkps.or.kr

Orientational Order Parameter Determination

The degree of orientational order in a liquid crystal is quantified by the order parameter, S. jkps.or.kr It provides a measure of how well the long molecular axes are aligned with a common direction, known as the director (n). jkps.or.krmdpi.com The value of S ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystal.

Several experimental techniques are employed to determine the order parameter. A common and effective method is through the measurement of optical birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. ifmo.ruscirp.org The order parameter can be evaluated from birefringence data, often in conjunction with density measurements and calculations of molecular polarizability using models like those proposed by Vuks or Neugebauer. scirp.orgresearchgate.net

Other methods include:

Infrared (IR) Spectroscopy: The dichroic ratio of specific absorption bands, such as the C≡N stretching vibration or the in-plane stretching of benzene (B151609) rings, can be used to calculate the order parameter directly. jkps.or.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The splitting of resonance lines in NMR spectra is highly sensitive to the orientation of molecules relative to the magnetic field, providing a reliable measure of S. jkps.or.kr

Newton's Rings Method: This optical technique can be used to accurately measure birefringence and subsequently determine the order parameter without involving local field corrections. ifmo.ru

For homologous series like N-(p-n-heptyloxy-benzylidene) anilines, the order parameter shows a dependence on the length of the alkyl chain, often exhibiting an odd-even effect. researchgate.net

Dielectric Anisotropy and Molecular Dipole Contributions

When a liquid crystal is subjected to an electric field, its response is anisotropic, a property known as dielectric anisotropy (Δε). kent.edu This is defined as the difference between the dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the director: Δε = ε‖ - ε⊥. kent.edu The sign and magnitude of Δε are crucial for many technological applications, such as liquid crystal displays (LCDs). nih.gov

The dielectric anisotropy arises from two main contributions:

Polarizability Anisotropy (Δα): Anisotropy in the induced dipole moment. kent.edu

Permanent Dipole Moment (μ): The orientation of the molecule's permanent dipole moment relative to its long axis. kent.edu

The contribution of the permanent dipole is often dominant. The sign of Δε is determined by the angle (β) between the net molecular dipole moment and the long molecular axis. If β is less than 54.7°, the dipole contribution is positive, often leading to a positive Δε. kent.edu If β is greater than this angle, the contribution is negative, which can result in a negative Δε. kent.edu

In Schiff base compounds derived from alkoxy anilines, such as N-(4-n-heptyloxy benzylidene)4′-n-butylaniline, the orientation of dipoles associated with the alkoxy groups plays a significant role. tandfonline.comresearchgate.net Studies have shown that for the nO.m series, changing the alkoxy chain length from n=6 to n=7 can switch the sign of the dielectric anisotropy from negative to positive, indicating a change in the effective orientation of the alkyloxy dipole. researchgate.net This highlights the sensitivity of dielectric properties to subtle changes in molecular structure. tandfonline.commdpi.com

Table 2: Factors Influencing Dielectric Anisotropy (Δε)

| Factor | Description | Impact on Δε | Reference |

|---|---|---|---|

| Permanent Dipole Moment (μ) | The magnitude and direction of the molecule's permanent dipole. | A large dipole component parallel to the molecular axis leads to positive Δε. A large perpendicular component can lead to negative Δε. | kent.edu |

| Polarizability Anisotropy (Δα) | The anisotropy of the induced dipole moment. | Generally contributes positively to Δε. | kent.edu |

| Alkoxy Chain Length | The number of carbons in the flexible chain (e.g., heptyloxy). | Can alter the effective dipole orientation, potentially switching the sign of Δε (e.g., from negative to positive as chain length increases). | researchgate.net |

| Temperature | Affects the orientational order parameter (S). | The magnitude of Δε is generally proportional to the order parameter (S) and decreases with increasing temperature. | kent.edu |

Alignment of Molecules under External Stimuli

A key feature of liquid crystals is the ability to control the orientation of the director using external stimuli, most commonly an electric field. frontiersin.orgnih.gov This reorientation is the fundamental principle behind the operation of most LCDs. nih.gov The interaction between the electric field and the dielectric anisotropy of the liquid crystal molecules provides the torque to align the director. frontiersin.org

Positive Dielectric Anisotropy (Δε > 0): Molecules align with their long axes parallel to the applied electric field. kent.edu

Negative Dielectric Anisotropy (Δε < 0): Molecules align with their long axes perpendicular to the applied electric field. kent.edu

Beyond electric fields, molecular alignment can be controlled by various means:

Surface Interactions: The alignment of liquid crystal molecules at a surface is dictated by the surface's chemistry and topography. frontiersin.orgresearchgate.net Rubbed polyimide films, for instance, are commonly used to induce a uniform planar alignment. frontiersin.org Hydrophobic surfaces like PDMS can induce a perpendicular (homeotropic) alignment. nih.gov

Magnetic Fields: Liquid crystals with an anisotropy in their magnetic susceptibility will align in a magnetic field. frontiersin.org

Light: Photoresponsive materials can be used to create alignment layers where the direction of alignment is controlled by exposure to polarized light. researchgate.net

Mechanical Flow: Shearing a liquid crystal can induce alignment of the director along the flow direction. researchgate.net

The ability to precisely control the alignment of molecules like those derived from this compound is essential for harnessing their anisotropic properties in the development of electro-optical devices, sensors, and other advanced functional materials. nih.govresearchgate.net

Advanced Materials Research: Focus on Polymeric and Organic Functional Materials

Polymerization Mechanisms and Kinetics of Aniline (B41778) Monomers

The transformation of aniline monomers into polymeric structures is a complex process governed by precise reaction conditions. The resulting polyanilines are among the most studied conducting polymers due to their environmental stability, straightforward synthesis, and tunable properties. researchgate.net The polymerization of substituted anilines like 3-(Heptyloxy)aniline follows general principles established for the parent aniline monomer, although the substituent group introduces significant modifications to the reaction kinetics and resulting polymer morphology.

Oxidative polymerization is the most common method for synthesizing polyaniline (PANI) and its derivatives. The process involves the oxidation of aniline monomers, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium. researchgate.netresearchgate.net The reaction is generally understood to proceed through three main phases: initiation, propagation, and termination. researchgate.netresearchgate.net

The initiation step involves the oxidation of the aniline monomer to form a radical cation. researchgate.netresearchgate.net The subsequent propagation phase consists of the coupling of these radical cations or their reaction with neutral monomers to form dimers, trimers, and eventually, long polymer chains. researchgate.net The final termination step occurs when radical species are depleted or combine in a way that halts chain growth. researchgate.net

Several factors critically influence the polymerization process and the morphology of the resulting polymer. The long alkyl chain of the heptyloxy group in this compound can be expected to enhance the solubility of the monomer and the resulting polymer in organic solvents, potentially altering the reaction kinetics and final structure compared to unsubstituted aniline.

pH: The acidity of the reaction medium is a crucial parameter. Polymerization of aniline is typically favored at a pH < 2.5, where the protonated form of aniline exists. researchgate.net Under conditions of low acidity (pH > 4), aniline is primarily present as neutral molecules, leading to the formation of oligomers with mixed ortho- and para-coupling. researchgate.net

Concentration: The initial concentrations of the monomer and the oxidant affect the rate of polymerization and the molecular weight of the polymer.

Temperature: Polymerization is an exothermic reaction, and temperature control is essential. researchgate.net Lower temperatures are often used to control the reaction rate and promote the formation of more regular, higher molecular weight polymer chains, which generally leads to higher conductivity.

The table below summarizes the key factors that influence the oxidative polymerization of aniline monomers.

Table 1: Factors Influencing Oxidative Polymerization of Aniline Monomers

| Factor | Influence on Polymerization | Expected Effect of 3-Heptyloxy Group |

|---|---|---|

| pH / Acidity | Determines the protonation state of the aniline nitrogen, affecting reactivity and polymer structure. researchgate.netresearchgate.net | The basicity of the amine may be slightly altered, but the primary influence is through steric and solubility effects. |

| Monomer/Oxidant Ratio | Affects the final molecular weight, yield, and conductivity of the polymer. researchgate.net | The bulky heptyloxy group might necessitate adjustments to achieve optimal polymerization. |

| Temperature | Controls the reaction kinetics and the structural regularity of the polymer chains. researchgate.net | May influence the self-assembly and packing of polymer chains due to the flexible alkyl group. |

| Solvent | Influences monomer solubility and can affect the morphology of the resulting polymer precipitate. | The heptyloxy chain significantly increases solubility in non-polar organic solvents, enabling solution-based processing. |

The polymerization of aniline is a chain reaction that proceeds via radical intermediates. researchgate.net After the initial formation of aniline radical cations, propagation occurs through the electrophilic attack of a radical cation on a neutral monomer. This "head-to-tail" coupling is the primary mechanism for chain growth. researchgate.net The process can be viewed as a specific type of chain-growth polymerization where monomer units are sequentially added to the active, growing polymer chain. researchgate.net

The propagation step is characterized by the disappearance of old radicals and the appearance of new ones at the end of the growing chain. libretexts.org This process continues, extending the polymer chain until termination reactions occur. researchgate.netlibretexts.org The presence of the heptyloxy group at the meta-position of the aniline ring in this compound would sterically hinder coupling at the adjacent ortho positions, potentially leading to a more linear and regioregular polymer backbone primarily composed of para-linked units. This increased regularity can have significant effects on the electronic properties of the resulting polymer.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govwikipedia.org In the context of polyaniline, these interactions lead to the formation of ordered, higher-level structures from individual polymer chains. researchgate.net The self-assembly process is critical in determining the morphology of the final material, which can range from granules and nanofibers to nanotubes. researchgate.net

Oligomers containing units like phenazine, which can form during the initial stages of aniline oxidation, may act as templates or nucleation sites. researchgate.net Polyaniline chains then grow from these templates, leading to specific, organized morphologies. researchgate.net The heptyloxy substituent in this compound can play a significant role in this process. The long, flexible alkyl chains can induce liquid-crystalline behavior and promote specific packing arrangements, influencing the supramolecular assembly. These chains can interdigitate or form separate domains, guiding the formation of well-defined nanostructures.

Radical Propagation and Chain Growth Mechanisms

Design and Synthesis of Functional Polymers Incorporating Aniline Derivatives

The chemical versatility of the aniline monomer allows for the synthesis of a wide array of functional polymers. By introducing specific functional groups onto the aniline ring, researchers can tailor the properties of the resulting polymers for targeted applications. nih.govrsc.org The incorporation of a heptyloxy group, for example, is a strategy to improve solubility and processability, which are common challenges with the rigid backbone of unsubstituted polyaniline.

Aniline derivatives can be polymerized to form homopolymers or copolymerized with other monomers to create materials with combined or enhanced properties. The integration of substituted aniline units, such as this compound, into a polymer backbone is a powerful method for tuning its characteristics. The substituent can modify the polymer's electronic properties (e.g., conductivity, redox potentials), optical properties (e.g., color, fluorescence), and physical properties (e.g., solubility, thermal stability, morphology). nih.govmdpi.com

For instance, the introduction of long alkyl chains like heptyloxy can decrease the melting point and enhance solubility in common organic solvents, facilitating the fabrication of thin films and devices from solution. A series of new polyaniline derivatives based on ortho-substituted anilines have been synthesized, demonstrating that changing the substituent alters the surface morphology from heterogeneous to spherical structures. rsc.org This highlights the potential to control material structure through monomer design.

Table 2: Potential Influence of this compound Integration into Polymer Backbones

| Property | General Effect of Aniline Unit | Specific Influence of 3-(Heptyloxy) Substituent |

|---|---|---|

| Solubility | Unsubstituted PANI is largely insoluble. | The long, non-polar heptyloxy chain is expected to significantly improve solubility in organic solvents (e.g., THF, toluene). nih.gov |

| Processability | Poor due to insolubility and infusibility. | Enhanced solubility allows for solution-based processing techniques like spin-coating and printing. |

| Morphology | Typically granular or fibrillar. researchgate.net | The alkyl chain can induce self-assembly, potentially leading to lamellar, liquid-crystalline, or other ordered structures. |

| Electronic Properties | Conductive in its doped state. | The electron-donating nature of the alkoxy group can influence the polymer's redox potentials and conductivity. Steric effects can impact inter-chain charge transport. |

Polyaniline and its derivatives are promising candidates for a variety of organic energy applications, including rechargeable batteries, supercapacitors, and solar cells. researchgate.net Their utility stems from their high conductivity in the doped state, reversible redox behavior, and environmental stability.

The design of new aniline precursors is a key strategy for advancing these technologies. For example, in the context of photovoltaics, aniline derivatives can be part of hole-transporting materials. The development of organic dyes and semiconducting polymers for applications like dye-sensitized solar cells often involves molecular engineering to control light absorption and charge transport properties. rsc.org

The this compound monomer could be a valuable building block for such materials. Its polymer, poly(this compound), could serve as a hole-transporting layer in organic light-emitting diodes (OLEDs) or perovskite solar cells. The heptyloxy chains would enhance solubility for easier device fabrication while also influencing the packing and electronic coupling between polymer chains, which is critical for efficient charge transport. Furthermore, aniline derivatives can be used to create complex structures for energy storage, where the polymer's porous morphology and redox activity are exploited for high charge-storage capacity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of 3-(Heptyloxy)aniline, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the protons of the heptyloxy chain, and the amine protons.

The aromatic protons typically appear in the range of δ 6.5–7.2 ppm. The protons of the heptyloxy group are observed at distinct chemical shifts: the terminal methyl (CH₃) protons resonate around δ 0.88-0.90 ppm as a triplet, the methylene (B1212753) (CH₂) groups of the alkyl chain appear as a multiplet in the δ 1.28-1.81 ppm region, and the methylene protons adjacent to the oxygen atom (OCH₂) show a triplet at approximately δ 3.87-3.94 ppm. asianpubs.org The amine (NH₂) protons are typically observed as a broad signal. asianpubs.org The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the heptyloxy chain.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5-7.2 | Multiplet |

| O-CH₂ | 3.87-3.94 | Triplet |

| (CH₂)₅ | 1.28-1.81 | Multiplet |

| CH₃ | 0.88-0.90 | Triplet |

| NH₂ | Broad Signal | Singlet |

Note: Data compiled from analogous structures and general chemical shift ranges. asianpubs.orgoregonstate.eduorgchemboulder.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring typically resonate in the region of δ 115–150 ppm. libretexts.org The carbon attached to the oxygen of the heptyloxy group (C-O) is found further downfield. The carbons of the alkyl chain of the heptyloxy group appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring, namely the amino group and the heptyloxy group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | Downfield of other aromatic C |

| Aromatic C-N | Downfield of other aromatic C |

| Aromatic C-H | 115-140 |

| O-CH₂ | 60-70 |

| (CH₂)₅ | 20-35 |

| CH₃ | 10-15 |

Note: Ranges are based on typical values for similar functional groups. libretexts.orgoregonstate.edu

1H NMR for Proton Environment Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by analyzing their characteristic vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comorientjchem.org The C-H stretching vibrations of the aromatic ring and the alkyl chain are observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage is expected to show a strong band around 1250 cm⁻¹. Additionally, C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region, and the N-H bending vibration is typically seen around 1580-1650 cm⁻¹. orgchemboulder.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. chromatographyonline.com

For this compound (C₁₃H₂₁NO), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aniline (B41778) derivatives include the loss of the amino group or cleavage of the alkyl chain. nih.govresearchgate.netmiamioh.edu For this compound, fragmentation of the heptyloxy chain is expected, leading to characteristic daughter ions. tutorchase.comlibretexts.org The fragmentation pattern of aniline itself often involves the loss of HCN after initial hydrogen loss, leading to a fragment at m/z 66. miamioh.eduunits.it

UV-Visible Spectroscopy for Electronic Transitions and Conversion Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for characterizing compounds with chromophores, such as the benzene ring in this compound. matanginicollege.ac.inmvpsvktcollege.ac.in

Aniline itself exhibits absorption maxima that are influenced by the solvent and pH. bspublications.netbbec.ac.in The presence of the heptyloxy group, an auxochrome, can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (εmax) compared to unsubstituted aniline. matanginicollege.ac.inbspublications.net This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. UV-Visible spectroscopy can also be employed to monitor the progress of reactions involving this compound by observing changes in the absorption spectrum over time.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. ajrconline.orgajrconline.org This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound and assessing its purity. For this compound (C₁₃H₂₁NO), the theoretical elemental composition can be calculated and compared with the experimental values obtained from CHN analysis to confirm the identity and purity of the compound. researchgate.net

Advanced Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy)psu.edu

The morphological characteristics of a chemical compound, such as its crystal structure, particle shape, and surface topography, are pivotal in determining its physical and chemical properties and its suitability for various applications. Advanced microscopic techniques, particularly Scanning Electron Microscopy (SEM), provide high-resolution imaging to elucidate these features. While specific morphological studies focused exclusively on the this compound monomer are not extensively detailed in publicly available literature, valuable insights can be drawn from research on the morphological characterization of polymers derived from closely related substituted anilines.

SEM analysis is instrumental in revealing the surface architecture of materials at the micro- and nanoscale. In the context of aniline derivatives, SEM has been effectively used to characterize the morphology of their polymeric forms. tubitak.gov.trresearchgate.net Studies on polymers synthesized from various aniline derivatives demonstrate that the nature of the substituent on the aniline ring significantly influences the resulting polymer's morphology. rsc.orgnih.govnih.gov

For instance, research on the electropolymerization of different aniline derivatives has shown that the resulting polymer films can exhibit distinct structures. tubitak.gov.trresearchgate.net In one comparative study, the homopolymer of o-chloroaniline was found to have a fibrous and porous structure when synthesized in a perchloric acid medium. researchgate.net The morphology of polymers can be influenced by various factors, including the specific monomer used and the synthesis method. tubitak.gov.tr

Investigations into polyaniline and its ring-substituted derivatives have further underscored the role of substituents in dictating morphology. A study comparing unsubstituted polyaniline, poly(2-methylaniline), and poly(2-methoxyaniline) revealed clear differences in their surface topographies as observed by SEM. ufam.edu.br While the unsubstituted polyaniline showed a powdery morphology, the introduction of a methyl group resulted in a band-like appearance, and a methoxy (B1213986) group led to a globular-like structure. ufam.edu.br This suggests that the heptyloxy group in this compound would likewise impart a distinct morphological signature, potentially influencing how the molecules arrange in a solid state or as a thin film. The increased porosity observed in substituted polyanilines is a critical factor that can enhance their functional properties, such as gas permeability for sensor applications. ufam.edu.br

The morphology of chemically synthesized poly(o-methoxyaniline) has also been shown to be dependent on the counterion (dopant acid) used during synthesis, with SEM revealing multi-morphological structures. researchgate.net This indicates that the final form of a material derived from an aniline derivative is a product of both its intrinsic molecular structure and the external conditions of its preparation.

While these findings pertain to polymers, they establish a clear precedent that the alkoxy substituent is a key determinant of morphology. It can be inferred that in a solid or aggregated state, this compound would exhibit a unique morphology influenced by the size and conformation of the heptyloxy chain, which would affect intermolecular interactions and packing. The long alkyl chain of the heptyloxy group might also promote self-assembly or liquid crystalline phases, which could be visualized with microscopic techniques.

The following table summarizes research findings on the observed morphologies of polymers derived from various substituted anilines, illustrating the impact of molecular structure on the material's form.

| Polymer of Substituted Aniline | Synthesis/Dopant Condition | Observed Morphology (via SEM) | Reference |

| Poly(o-chloroaniline) | Electropolymerization in HClO₄ | Fibrous and porous | researchgate.net |

| Poly(N-methylaniline) | Electropolymerization in HClO₄ | Closely stacked, granular, porous | tubitak.gov.tr |

| Polyaniline | Electropolymerization | Powdery | ufam.edu.br |

| Poly(2-methylaniline) | Electropolymerization | Band-like | ufam.edu.br |

| Poly(2-methoxyaniline) | Electropolymerization | Globular-like | ufam.edu.br |

This data from related compounds highlights the utility of SEM in distinguishing the subtle but significant morphological changes induced by different functional groups on the aniline core.

Structure Property Relationship Studies and Molecular Design Principles

Correlations between Molecular Structure and Mesomorphic Behavior

The mesomorphic behavior of a compound, or its ability to form liquid crystal phases, is intrinsically linked to its molecular structure. Even minor alterations to the molecular geometry can lead to significant changes in the type of mesophase formed and its thermal stability. mdpi.comnih.gov Key factors in the design of new mesogenic compounds include the central core, terminal groups, and flexible hydrocarbon chains. mdpi.com

In calamitic, or rod-like, liquid crystals, the mesomorphic properties are heavily influenced by the nature of the terminal chains. mdpi.commdpi.com The length of an alkoxy chain, such as the heptyloxy group in 3-(Heptyloxy)aniline, plays a crucial role. Studies on various aniline (B41778) derivatives have shown that increasing the length of the terminal alkoxy chain can have a pronounced effect on the mesomorphic behavior. rdd.edu.iqnih.gov For instance, in some series of Schiff base liquid crystals, an increase in the alkoxy chain length leads to a decrease in the transition temperatures of smectic B to smectic A and smectic A to isotropic phases. mdpi.com However, in other systems, longer alkoxy chains can lead to the appearance of smectic phases in addition to nematic phases. rdd.edu.iqresearchgate.net

The "odd-even" effect is a well-documented phenomenon where the transition temperatures of liquid crystals alternate as the number of carbon atoms in a flexible terminal chain increases. ajrconline.org Specifically, for some series, the nematic-isotropic transition temperatures for compounds with an odd-numbered chain length are higher than those for compounds with an even-numbered chain length. oup.com This effect highlights the subtle yet significant impact of chain conformation on intermolecular interactions and, consequently, on the stability of the mesophase.

The position of the alkoxy group on the aniline ring also influences mesomorphic properties. While many studies focus on para-substituted anilines, the meta-substitution in this compound is noteworthy. The introduction of a heptyloxy group, along with other substitutions, can lead to materials with improved thermal stability, making them suitable for applications like liquid crystalline materials.

The following table summarizes the observed mesomorphic phases in various aniline derivatives, illustrating the impact of molecular structure on liquid crystal behavior.

| Compound Series | Observed Mesophases | Key Structural Feature Influencing Mesomorphism |

| p-alkyloxy aniline and 4-phenyl pyridine-4′-carbaldehyde Schiff bases | Enantiotropic Smectic B (SmB) and Smectic A (SmA) | Length of the terminal alkoxy chain (C6, C8, C16) |

| 2,4-bis(4′-n-heptyloxybenzoyloxy)-benzylidene-4″-n′-alkoxy anilines | Nematic (N), Smectic C (SmC), and Smectic A (SmA) | Length of the terminal alkoxy chain; longer chains induce smectic phases. |

| p-alkoxybenzylidene-p'-alkylanilines | Nematic | Lower temperature range compared to alkoxy-substituted anilines. |

| Laterally-methoxy substituted azomethine derivatives | Nematic (N) | Length of the terminal alkoxy chain affects thermal stability. |

Impact of Substituent Electronic Effects on Molecular Reactivity and Electronic Structure

Substituents on an aromatic ring, such as the heptyloxy group on the aniline core, exert significant electronic effects that influence the molecule's reactivity and electronic structure. minia.edu.egnumberanalytics.com These effects can be broadly categorized as inductive effects and resonance effects. numberanalytics.com

This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS) reactions. minia.edu.egwikipedia.org The electron-donating nature of the heptyloxy group in this compound activates the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com

The position of the substituent directs incoming electrophiles to specific positions on the ring. Electron-donating groups like the heptyloxy group are typically ortho/para directors. wikipedia.org Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions ortho and para to the heptyloxy group (positions 2, 4, and 6) and ortho and para to the amino group. The interplay of these directing effects determines the final product distribution.